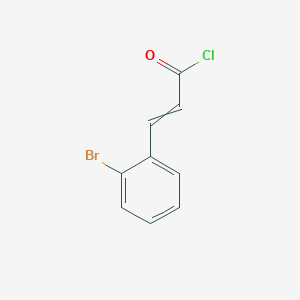

3-(2-Bromophenyl)acryloyl chloride

Description

BenchChem offers high-quality 3-(2-Bromophenyl)acryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)acryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYOGIMOIFDSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-(2-Bromophenyl)acryloyl Chloride: A High-Fidelity Technical Guide

Executive Summary

This technical guide details the synthesis of 3-(2-bromophenyl)acryloyl chloride (also known as o-bromocinnamoyl chloride) starting specifically from acrylic acid . This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for synthesizing quinolines, coumarins, and indoles via intramolecular cyclization (e.g., Heck or Buchwald-Hartwig type).

The synthesis is executed in two distinct phases:

-

Chemo-selective Heck Coupling: Utilizing the reactivity differential between aryl iodides and aryl bromides to couple acrylic acid with 1-bromo-2-iodobenzene.

-

Acyl Chloride Activation: Converting the resulting carboxylic acid to the acid chloride using thionyl chloride (

) under anhydrous conditions.

Strategic Retrosynthesis & Workflow

The choice of starting materials dictates the strategy. While Knoevenagel condensation is a common route to cinnamic acids, the requirement to start from acrylic acid mandates a Palladium-catalyzed Heck reaction.

Workflow Visualization

The following diagram outlines the logical flow from raw materials to the activated target.

Figure 1: Strategic workflow for the synthesis of o-bromocinnamoyl chloride.

Phase 1: The Heck Coupling (C-C Bond Formation)

The Challenge of Selectivity

The core challenge in this step is chemoselectivity . The substrate, 1-bromo-2-iodobenzene, contains two halogens.

-

Bond Dissociation Energy (BDE):

(~65 kcal/mol) vs. -

Mechanism: Palladium(0) undergoes oxidative addition preferentially into the weaker

bond. This allows the bromine atom—essential for downstream medicinal chemistry applications—to remain intact.

Experimental Protocol

Scale: 10 mmol basis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1-Bromo-2-iodobenzene | 282.90 | 1.0 | 2.83 g | Aryl Halide |

| Acrylic Acid | 72.06 | 1.2 | 0.86 g (0.82 mL) | Olefin |

| Palladium(II) Acetate | 224.51 | 0.02 (2 mol%) | 45 mg | Catalyst Precursor |

| Triethylamine ( | 101.19 | 2.5 | 2.53 g (3.5 mL) | Base/Reductant |

| Acetonitrile ( | 41.05 | Solvent | 20 mL | Solvent |

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen.

-

Charging: Add 1-bromo-2-iodobenzene, acrylic acid,

, and acetonitrile. -

Degassing: Sparge the solution with inert gas for 10 minutes to remove dissolved oxygen (oxygen oxidizes phosphines and Pd(0)).

-

Catalyst Addition: Add

. The solution will typically turn orange/red.-

Note: Ligand-free conditions (Jeffery conditions) work well here due to the high reactivity of the iodide. However, adding

(4 mol%) can stabilize the catalyst if precipitation ("Pd black") occurs too early.

-

-

Reaction: Heat to 80–90°C for 12–16 hours.

-

Critical Control Point: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the aryl iodide.

-

-

Workup:

-

Cool to room temperature.

-

Acidify with 1M HCl to pH ~2 (to protonate the carboxylate salt formed by the base).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to yield 3-(2-bromophenyl)acrylic acid .

-

Expected Yield: 75–85%.

-

Characterization:

NMR should show trans-coupling (

-

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle ensures troubleshooting capability. If the reaction stalls, it is usually at the oxidative addition step (catalyst death) or reductive elimination.[1]

Figure 2: The Palladium catalytic cycle highlighting the selective insertion into the C-I bond.

Phase 2: Acyl Chloride Formation (Activation)

Rationale

The carboxylic acid is converted to the acid chloride to enable nucleophilic attack in subsequent steps (e.g., amide coupling or Friedel-Crafts). Thionyl chloride (

Experimental Protocol

Scale: Based on 5 mmol of intermediate acid (~1.13 g).

| Reagent | Equivalents | Amount |

| 3-(2-Bromophenyl)acrylic acid | 1.0 | 1.13 g |

| Thionyl Chloride ( | 5.0 (Excess) | ~1.8 mL |

| DMF (Dimethylformamide) | Catalytic | 1-2 drops |

| Toluene (Optional) | Solvent | 5-10 mL |

Procedure:

-

Drying: Ensure the starting acid is completely dry. Water reacts violently with

. -

Setup: Place the acid in a round-bottom flask. Add Toluene (if using) or use neat

. -

Activation: Add

slowly. Add 1 drop of DMF. -

Reaction: Reflux at 70–80°C for 2–3 hours. Gas evolution (

,-

Safety: Use a scrubber (NaOH trap) for the off-gases.

-

-

Workup:

-

Distill off excess

and Toluene under reduced pressure. -

Chase: Add dry toluene and evaporate again to azeotrope trace

.

-

-

Product: The residue is 3-(2-Bromophenyl)acryloyl chloride . It is typically a low-melting solid or viscous yellow oil.

-

Storage: Use immediately or store under inert gas in a freezer.[8] Hydrolysis occurs rapidly in moist air.

-

Quality Control & Characterization

| Technique | Expected Observation |

| TLC | Acid chloride reacts with silica; quench a small aliquot with MeOH to check as Methyl Ester. |

| IR Spectroscopy | Acid: Broad -OH (~3000 |

| Alkene Region: Two doublets ( |

Safety & Handling (E-E-A-T)

-

Lachrymators: Acryloyl chlorides are potent lachrymators (tear agents). All operations in Phase 2 must be performed in a functioning fume hood.

-

Thionyl Chloride: Reacts violently with water.[8][9][10] Ensure all glassware is oven-dried. Have calcium gluconate gel (for HF, though less relevant here, good practice for halides) and saturated bicarbonate solution nearby.

-

Palladium Residues: Heavy metal waste must be segregated.

References

-

Heck Reaction Mechanism & Selectivity

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

Synthesis of Cinnamoyl Chlorides

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard procedure for acid chlorides using thionyl chloride).

-

Acryloyl Chloride Safety Data

-

Thermo Fisher Scientific. (2021).[11] Safety Data Sheet: Acryloyl Chloride.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles [organic-chemistry.org]

- 3. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 4. bookpremiumfree.com [bookpremiumfree.com]

- 5. odinity.com [odinity.com]

- 6. researchgate.net [researchgate.net]

- 7. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. abdurrahmanince.net [abdurrahmanince.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Bromophenyl)acryloyl chloride: A Versatile Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)acryloyl chloride is a valuable bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive acyl chloride and a vinyl group, makes it a versatile building block for the introduction of the 3-(2-bromophenyl)acryl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its potential applications in drug discovery and development.

Core Molecular Attributes

The fundamental characteristics of 3-(2-Bromophenyl)acryloyl chloride are summarized below, providing a foundational understanding of this key reagent.

| Property | Value | Source |

| Chemical Name | (2E)-3-(2-Bromophenyl)acryloyl chloride | Ambeed[1] |

| CAS Number | 851664-10-3 | Ambeed[1] |

| Molecular Formula | C₉H₆BrClO | ChemicalBook[2] |

| Molecular Weight | 245.50 g/mol | ChemicalBook[2] |

| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)Cl)Br | N/A |

| Purity | ≥98% | Jiangsu Ark & Xenon Materials Technology Co., Ltd.[3] |

Synthesis of 3-(2-Bromophenyl)acryloyl chloride

The synthesis of 3-(2-Bromophenyl)acryloyl chloride is typically achieved through the conversion of its corresponding carboxylic acid, 3-(2-Bromophenyl)acrylic acid. This transformation is a standard procedure in organic chemistry, often employing a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Conceptual Synthesis Workflow

The overall synthetic strategy involves a two-step process, starting from commercially available 2-bromobenzaldehyde.

Caption: General mechanism of nucleophilic acyl substitution.

The presence of the 2-bromo substituent on the phenyl ring can influence the reactivity through steric and electronic effects, although the fundamental mechanism remains the same as that of other acryloyl chlorides. [4]

Applications in Drug Discovery and Development

The application of "click chemistry," a set of powerful and reliable reactions, has revolutionized drug development. [5]The vinyl group in 3-(2-Bromophenyl)acryloyl chloride could potentially participate in certain click reactions, making it a valuable tool for conjugating this moiety to biomolecules or for constructing complex molecular architectures.

Safety and Handling

Acryloyl chlorides are, as a class, corrosive and lachrymatory substances that react violently with water. [6][7]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. It is crucial to avoid contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

References

-

(E)-3-bromo-acryloyl chloride | C3H2BrClO | CID 13250154 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

How do I synthesize acryloyl chloride? - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

(2E)-3-bromo-2-propenoyl chloride - C3H2BrClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved February 17, 2026, from [Link]

-

Acryloyl chloride - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System | Scilit. (n.d.). Retrieved February 17, 2026, from [Link]

-

Additional experimental data - Beilstein Journals. (n.d.). Retrieved February 17, 2026, from [Link]

-

(2E)-3-(2-Bromophenyl)acryloyl chloride - CAS:851664-10-3 - Jiangsu Ark & Xenon Materials Technology Co., Ltd. (n.d.). Retrieved February 17, 2026, from [Link]

- CN104402703A - Synthetic method of acryloyl chloride - Google Patents. (n.d.).

-

3-(2-Thienyl)acryloyl chloride | C7H5ClOS | CID 11263780 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]

-

Click chemistry in drug development recent trends and application - RJPT. (n.d.). Retrieved February 17, 2026, from [Link]

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

- 1. 851664-10-3|(2E)-3-(2-Bromophenyl)acryloyl chloride| Ambeed [ambeed.com]

- 2. (2E)-3-(4-bromophenyl)acryloyl chloride | 13565-09-8 [chemicalbook.com]

- 3. (2E)-3-(2-Bromophenyl)acryloyl chloride - CAS:851664-10-3 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acryloyl chloride - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 3-(2-Bromophenyl)acryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(2-Bromophenyl)acryloyl chloride is a valuable bifunctional molecule, incorporating both a reactive acyl chloride and a vinyl bromide moiety. This unique combination of functional groups makes it an attractive building block in the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates and functional materials. The acryloyl group can readily participate in nucleophilic acyl substitution reactions, while the brominated phenyl ring and the alkene offer sites for cross-coupling reactions and other transformations.

Accurate and unambiguous characterization of 3-(2-Bromophenyl)acryloyl chloride is paramount to ensure its purity and to confirm the success of its synthesis. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for this purpose. This guide provides a detailed breakdown of the expected spectroscopic data for 3-(2-Bromophenyl)acryloyl chloride, offering insights into the interpretation of its spectra. The predictions herein are grounded in the known spectroscopic data of its precursor, 3-(2-bromophenyl)acrylic acid[1][2][3], and related acyl chlorides[4][5][6].

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For 3-(2-Bromophenyl)acryloyl chloride, electron ionization (EI) would likely be employed.

Experimental Protocol

Sample Preparation: A dilute solution of the purified 3-(2-Bromophenyl)acryloyl chloride in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Data Summary

| m/z (Predicted) | Relative Intensity (%) | Assignment |

| 244/246/248 | Moderate | [M]+• (Molecular ion) |

| 209/211 | High | [M-Cl]+ |

| 181/183 | Moderate | [M-COCl]+ |

| 102 | Moderate | [C8H6]+ |

| 76 | Low | [C6H4]+ |

Spectral Interpretation

The mass spectrum of 3-(2-Bromophenyl)acryloyl chloride is expected to exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 244, 246, and 248.

The most prominent fragmentation pathway is anticipated to be the loss of a chlorine radical to form the acylium ion at m/z 209 and 211, which will be a very stable and abundant fragment. Subsequent loss of carbon monoxide (CO) from this acylium ion would lead to the fragment at m/z 181 and 183, corresponding to the 2-bromostyrenyl cation. Further fragmentation of the aromatic ring can also be expected.

Caption: Predicted Fragmentation Pathway of 3-(2-Bromophenyl)acryloyl Chloride in EI-MS.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

Sample Preparation: A thin film of the neat liquid can be analyzed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform or dichloromethane) can be used in a solution cell. For solid samples, a KBr pellet can be prepared.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm-1. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted Data Summary

| Wavenumber (cm-1) (Predicted) | Intensity | Functional Group Assignment |

| ~1780-1750 | Strong, Sharp | C=O stretch (Acyl Chloride) |

| ~1620 | Medium | C=C stretch (Alkene) |

| ~1580, ~1470 | Medium to Weak | C=C stretch (Aromatic) |

| ~970 | Medium | =C-H bend (trans-Alkene) |

| ~750 | Strong | C-Br stretch / C-H out-of-plane bend (ortho-disubstituted aromatic) |

| ~650 | Medium | C-Cl stretch |

Spectral Interpretation

The most characteristic absorption in the IR spectrum of 3-(2-Bromophenyl)acryloyl chloride will be the strong, sharp carbonyl (C=O) stretching band of the acyl chloride functional group. This band is expected to appear at a higher frequency (~1780-1750 cm-1) compared to the corresponding carboxylic acid (~1700 cm-1) due to the electron-withdrawing effect of the chlorine atom.

The presence of the carbon-carbon double bond of the acryloyl moiety will give rise to a medium intensity C=C stretching absorption around 1620 cm-1. The aromatic ring will show characteristic C=C stretching bands in the 1600-1450 cm-1 region. The trans-configuration of the double bond is expected to show a distinct out-of-plane C-H bending vibration around 970 cm-1. The ortho-disubstituted benzene ring will have a strong absorption band around 750 cm-1 due to C-H out-of-plane bending, which may overlap with the C-Br stretching vibration. The C-Cl stretch is expected in the lower frequency region, around 650 cm-1.

Caption: Key Functional Groups and Their Predicted IR Vibrational Frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both 1H and 13C NMR are essential for the complete characterization of 3-(2-Bromophenyl)acryloyl chloride.

Experimental Protocol

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3) and placed in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition: 1H and 13C NMR spectra are acquired. For 1H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For 13C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to a series of singlets.

Predicted Data Summary

1H NMR (in CDCl3, Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.7-7.9 | d | ~15-16 | H-β (alkene) |

| ~7.6-7.7 | dd | ~8, ~1.5 | Ar-H |

| ~7.3-7.5 | m | - | Ar-H (2H) |

| ~7.2-7.3 | m | - | Ar-H |

| ~6.5-6.7 | d | ~15-16 | H-α (alkene) |

13C NMR (in CDCl3, Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-168 | C=O (Acyl Chloride) |

| ~145-148 | C-β (alkene) |

| ~134-136 | Ar-C (quaternary) |

| ~133-135 | Ar-CH |

| ~130-132 | Ar-CH |

| ~128-130 | Ar-CH |

| ~127-129 | C-α (alkene) |

| ~124-126 | Ar-C-Br (quaternary) |

Spectral Interpretation

1H NMR: The two vinylic protons (H-α and H-β) are expected to appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans stereochemistry of the double bond. The H-β proton, being closer to the aromatic ring, will likely resonate at a higher chemical shift than the H-α proton. The aromatic protons will appear as a complex multiplet in the region of δ 7.2-7.7 ppm.

13C NMR: The carbonyl carbon of the acyl chloride is expected to be significantly downfield, in the range of δ 165-168 ppm. The two vinylic carbons will be in the δ 127-148 ppm region. The carbon bearing the bromine atom (C-Br) will be shifted to a higher field compared to the other aromatic carbons due to the heavy atom effect. The remaining aromatic carbons will appear in the typical aromatic region of δ 124-136 ppm.

Caption: Predicted Key Proton-Proton Coupling in 3-(2-Bromophenyl)acryloyl Chloride.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, though predictive, provides a robust framework for the characterization of 3-(2-Bromophenyl)acryloyl chloride. The key identifying features include a characteristic isotopic pattern in the mass spectrum, a high-frequency carbonyl stretch in the IR spectrum, and distinct vinylic and aromatic signals in the NMR spectra. By understanding these expected spectroscopic signatures, researchers can confidently identify and assess the purity of this important synthetic intermediate, thereby facilitating its effective use in their research and development endeavors.

References

-

Malaysian Journal of Analytical Sciences. (2022). SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). 2-Bromocinnamic acid. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link]

-

Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. [Link]

-

PubChem. (n.d.). (E)-3-bromo-acryloyl chloride. [Link]

Sources

- 1. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromocinnamic acid(7345-79-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Bromocinnamic acid(7345-79-1) IR Spectrum [chemicalbook.com]

- 4. Acryloyl chloride(814-68-6) IR Spectrum [chemicalbook.com]

- 5. Acryloyl chloride(814-68-6) 13C NMR [m.chemicalbook.com]

- 6. (E)-3-bromo-acryloyl chloride | C3H2BrClO | CID 13250154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Handling and Safety Protocols for 3-(2-Bromophenyl)acryloyl Chloride

Executive Summary & Chemical Identity[1][2]

3-(2-Bromophenyl)acryloyl chloride (also known as 2-Bromocinnamoyl chloride) is a specialized electrophilic intermediate frequently employed in the synthesis of heterocyclic scaffolds (e.g., quinolinones, indoles) for drug discovery. Structurally, it combines a reactive acid chloride moiety with an ortho-brominated aromatic ring.

While less volatile than the parent acryloyl chloride, this compound presents a dual-hazard profile: severe corrosivity typical of acyl halides and potential lachrymatory effects characteristic of halogenated cinnamoyl derivatives.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 3-(2-Bromophenyl)prop-2-enoyl chloride |

| Molecular Formula | C₉H₆BrClO |

| Molecular Weight | 245.50 g/mol |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/isomer) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

| Key Analogue CAS | 13565-09-8 (4-Bromo isomer; used as safety proxy) |

Thermodynamic Instability & Hydrolysis Mechanism

The primary safety concern with 3-(2-Bromophenyl)acryloyl chloride is its thermodynamic drive to hydrolyze. The carbon-chlorine bond in the acyl chloride group is highly labile. Upon contact with atmospheric moisture or nucleophilic solvents (water, methanol), it undergoes rapid nucleophilic acyl substitution.

The Hazard Mechanism

Unlike simple alkyl halides, the conjugation with the alkene and aromatic ring allows for rapid attack but also stabilizes the resulting carbocation character in intermediates, potentially accelerating reactivity under certain conditions.

Reaction:

This reaction releases hydrogen chloride gas , which forms hydrochloric acid mist upon contact with moist air/mucous membranes, leading to immediate severe respiratory and ocular damage.

Visualization: Hydrolysis Pathway

The following diagram illustrates the mechanistic failure point that occurs if the compound is improperly stored or handled outside an inert atmosphere.

Figure 1: Mechanism of hydrolysis. Note the irreversible release of HCl gas, which drives the corrosivity hazard.

Comprehensive Hazard Analysis (GHS)

This compound is not always fully characterized in generic databases. The following hazard profile is synthesized from structural analogues (Cinnamoyl chloride, Acryloyl chloride) and functional group reactivity.

GHS Classification (Derived)

| Hazard Class | Category | H-Statement | Description |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage. |

| Eye Damage | 1 | H318 | Causes serious eye damage (irreversible).[1] |

| STOT-SE | 3 | H335 | May cause respiratory irritation.[2] |

| Reactivity | -- | EUH014 | Reacts violently with water.[3][4][5] |

| Special Note | -- | -- | Lachrymator: Capable of inducing severe tearing and temporary incapacitation. |

Expert Insight: The "Ortho" Effect

The 2-bromo substituent provides steric bulk near the reaction center compared to the 3- or 4-bromo isomers. While this might slightly retard the rate of hydrolysis compared to unsubstituted cinnamoyl chloride, it does not mitigate the hazard. The high molecular weight means vapors settle, potentially contaminating surfaces long after the procedure is finished.

Operational Protocols: A Self-Validating System

Safety is not just PPE; it is a workflow that validates the chemical's integrity and containment at every step.

A. Storage & Stability Validation

-

Storage: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

-

Container: Teflon-lined caps are mandatory. Corrosive HCl fumes will degrade standard plastic caps, leading to secondary containment failure.

-

Validation (QC): Before use, verify integrity.

-

Visual: Liquid should be clear to pale yellow. Darkening or solid crust formation indicates hydrolysis (formation of cinnamic acid).

-

NMR Check: A quick 1H-NMR in CDCl₃ is the gold standard. Look for the doublet of the vinylic proton alpha to the carbonyl. A shift or broadening indicates hydrolysis.

-

B. Safe Handling Workflow

Goal: Transfer reagent without exposure to air or moisture.

-

Preparation: Dry all glassware (oven-dried >120°C). Cycle Schlenk lines 3x with Argon.

-

PPE: Double nitrile gloves (0.11mm min) or Silver Shield® laminates. Chemical splash goggles + Face shield.[6] Work in a fume hood with face velocity >0.5 m/s.

-

Transfer:

-

If Liquid: Use positive pressure cannula transfer. Do not pour.

-

If Solid: Use a powder addition funnel under positive Argon flow.

-

-

Quenching (The Critical Step): Never wash reaction vessels directly with water.

Visualization: Safe Handling & Quenching Logic

Figure 2: Operational workflow emphasizing the "Base Trap" quenching step to neutralize residual acid chloride before aqueous contact.

Emergency Response

Spill Management

-

Do NOT use water. Water will generate a cloud of HCl gas, expanding the contamination zone.

-

Solid Spill: Cover with dry lime, sand, or soda ash. Scoop into a dry container.

-

Liquid Spill: Absorb with vermiculite or dry sand.

-

Decontamination: Once bulk material is removed, wipe surfaces with a dilute solution of sodium bicarbonate (5%) to neutralize trace acidity.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. (Risk of delayed pulmonary edema).

-

Skin/Eye Contact: Flush with water for minimum 15 minutes .[7][2][8] For eyes, hold eyelids apart. Note: The lachrymatory nature may cause blepharospasm (involuntary closing of eyelids); manual opening is required.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217345, (2E)-3-(4-Bromophenyl)prop-2-enoyl chloride. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]

- 7. vandemark.com [vandemark.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note & Protocol: Synthesis of Novel Chalcones Utilizing 3-(2-Bromophenyl)acryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of chalcones, a class of compounds with significant pharmacological interest, using 3-(2-bromophenyl)acryloyl chloride as a key reagent. While the Claisen-Schmidt condensation remains a cornerstone of chalcone synthesis, this document explores the strategic application of a Friedel-Crafts acylation approach, offering an alternative pathway to novel chalcone derivatives.[1][2] We will delve into the mechanistic underpinnings of this method, provide detailed, step-by-step protocols for synthesis and purification, and outline essential characterization techniques. The causality behind experimental choices is emphasized to empower researchers in adapting and troubleshooting these procedures.

Introduction: The Significance of Chalcones

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a vital class of organic compounds.[3][4] As precursors in the biosynthesis of flavonoids and isoflavonoids, they are abundant in a variety of edible plants.[1][4][5] The versatile scaffold of chalcones, particularly the reactive α,β-unsaturated keto group, imparts a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][6][7][8] This has rendered them a focal point in medicinal chemistry and drug discovery.[2][8] The introduction of a bromo-substituent on one of the phenyl rings can further modulate the pharmacological profile of the resulting chalcone, making the synthesis of such derivatives a compelling area of research.[9][10][11]

Synthetic Strategy: Friedel-Crafts Acylation with 3-(2-Bromophenyl)acryloyl Chloride

While the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde, is the most classic and widely used method for chalcone synthesis, this guide focuses on a Friedel-Crafts acylation approach.[1][4][12][13] This method utilizes the reactivity of an acyl chloride, in this case, 3-(2-bromophenyl)acryloyl chloride, to introduce the acryloyl group onto an aromatic substrate.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[14] The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acryloyl chloride, creating a highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: The electron-rich aromatic ring of the substrate (e.g., benzene or a substituted derivative) acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as a sigma complex.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.

This approach is particularly useful for synthesizing chalcones with specific substitution patterns that may be less accessible through the Claisen-Schmidt condensation.

Experimental Protocols

Materials and Equipment

-

3-(2-Bromophenyl)acryloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Aromatic substrate (e.g., benzene, toluene)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (95%) for recrystallization

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

Spectroscopic instrumentation (FT-IR, ¹H-NMR, ¹³C-NMR)

Safety Precautions

-

3-(2-Bromophenyl)acryloyl chloride and other acryloyl chlorides are corrosive, lachrymatory, and react violently with water.[15][16][17][18] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][17][19]

-

Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with moisture. Handle in a dry environment and avoid inhalation of dust.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

-

The reaction is exothermic and should be cooled in an ice bath during the addition of reagents.

Synthesis of (E)-1-phenyl-3-(2-bromophenyl)prop-2-en-1-one

This protocol describes the synthesis of a specific chalcone derivative. The aromatic substrate can be varied to produce a library of related compounds.

Step 1: Reaction Setup

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq.) to anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

Step 2: Acylation

-

Dissolve the aromatic substrate (e.g., benzene, 1.0 eq.) in anhydrous DCM and add it to the dropping funnel.

-

Dissolve 3-(2-bromophenyl)acryloyl chloride (1.0 eq.) in anhydrous DCM and add it to the AlCl₃ suspension with stirring.

-

Slowly add the solution of the aromatic substrate from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Extraction

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

Step 4: Purification

-

The crude product, often an oil or a solid, should be purified by recrystallization.[20][21][22]

-

Dissolve the crude product in a minimal amount of hot 95% ethanol.[21][23]

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[20]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[21]

Visualizing the Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. chemrevlett.com [chemrevlett.com]

- 5. mdpi.com [mdpi.com]

- 6. alliedacademies.org [alliedacademies.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. echemi.com [echemi.com]

- 18. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. jetir.org [jetir.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

Application Note: Nucleophilic Acyl Substitution with 3-(2-Bromophenyl)acryloyl Chloride

Executive Summary & Strategic Utility

This guide details the protocol for utilizing 3-(2-Bromophenyl)acryloyl chloride (also known as o-bromocinnamoyl chloride) in nucleophilic acyl substitution (NAS) reactions.

Unlike standard acid chlorides, this reagent possesses a "Dual-Warhead" architecture :

-

The Acyl Chloride: A highly reactive electrophile for immediate attachment to amines or alcohols.[1]

-

The o-Bromo-Vinyl Motif: A latent handle for downstream palladium-catalyzed cyclization (e.g., intramolecular Heck reactions) to generate fused heterocycles such as quinolinones or coumarins.

Target Audience: Medicinal chemists and process engineers focusing on heterocyclic scaffold construction.

Chemical Profile & Safety

| Property | Description |

| CAS Number | 14690-36-9 (Generic for 2-Br-Cinnamoyl Cl) |

| Molecular Weight | ~245.50 g/mol |

| Physical State | Typically a low-melting solid or viscous oil (yellowish). |

| Reactivity | Moisture sensitive; lachrymator; corrosive. |

| Storage | Store under inert gas (Ar/N₂) at 2–8°C. |

Critical Safety Warnings

-

Hydrolysis Risk: Reacts violently with water to release HCl gas. All glassware must be flame-dried.

-

Lachrymator: This compound is a potent irritant to mucous membranes.[2] All operations must occur in a functioning fume hood.

-

Exotherm: Reaction with amines is highly exothermic; temperature control (

) is mandatory to prevent decomposition or polymerization of the alkene.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination pathway.[3] While the molecule contains an

Key Selectivity Note: To avoid competitive Michael addition (nucleophilic attack at the

Figure 1: Reaction Mechanism (NAS)

Caption: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore the carbonyl bond.

Experimental Protocols

Method A: Amidation (Synthesis of N-Substituted Cinnamamides)

Primary application for generating precursors to quinolinones.

Reagents:

-

3-(2-Bromophenyl)acryloyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.0 – 1.1 equiv)

-

Triethylamine (Et

N) or DIPEA (1.2 – 1.5 equiv) -

Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Amine and Base (Et

N) in anhydrous DCM (concentration ~0.2 M). -

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve 3-(2-Bromophenyl)acryloyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

-

Why? Dropwise addition prevents localized heating and suppresses side reactions (dimerization).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc). The acid chloride spot (reactive) will disappear; a new, more polar amide spot will appear.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine/base).

-

Wash with Sat. NaHCO

(to remove any hydrolyzed cinnamic acid). -

Wash with Brine, dry over MgSO

, and concentrate.[1]

-

Method B: Esterification (Synthesis of Cinnamates)

Used when modifying hydroxyl-bearing scaffolds.

Reagents:

-

3-(2-Bromophenyl)acryloyl chloride (1.0 equiv)

-

Pyridine (1.5 equiv) or Et

N/DMAP (cat.)

Protocol:

-

Setup: Dissolve the Alcohol and Pyridine in anhydrous DCM under inert atmosphere.

-

Cooling: Cool to 0°C .

-

Addition: Add the acid chloride dropwise.

-

Note: For sterically hindered alcohols, add 10 mol% DMAP (4-Dimethylaminopyridine) as an acylation catalyst.

-

-

Reaction: Stir at RT for 4–12 hours (esters form slower than amides).

-

Workup: Wash with 10% CuSO

or 1M HCl (to remove pyridine), then NaHCO

Workflow Visualization

Figure 2: Standard Operational Workflow

Caption: Step-by-step workflow from inert setup to product isolation, highlighting critical wash steps.

Quality Control & Validation

After isolation, validity must be confirmed before proceeding to downstream applications.

| Technique | Expected Observation | Diagnostic Value |

| TLC | Disappearance of Acid Cl ( | Quick conversion check. |

| 1H NMR | Doublet at | Confirms retention of trans-alkene geometry. |

| 1H NMR | Broad Singlet | Confirms amide bond formation.[1] |

| IR | Shift from ~1770 cm | Confirms functional group transformation. |

Downstream Application: The "Expert" Insight

The strategic value of using 3-(2-Bromophenyl)acryloyl chloride lies in the Intramolecular Heck Reaction .

Once the amide linkage is formed (Protocol A), the molecule is primed for Pd-catalyzed cyclization. The ortho-bromo group oxidatively adds to Pd(0), which then inserts into the alkene (now tethered via the amide), forming a ring.

-

Reagents: Pd(OAc)

, PPh -

Product: Substituted Quinolin-2(1H)-ones (from amides) or Coumarins (from esters).

References

-

BenchChem. (2025).[1][6] Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General Mechanism of Nucleophilic Acyl Substitution).[3]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context for Intramolecular Heck Cyclization).[7][8]

-

Organic Reactions. (2025). The Intramolecular Heck Reaction. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Acryloyl Chloride Derivatives. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Intramolecular Heck couplings of unactivated alkyl electrophiles : synthetic and mechanistic studies [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Esterification of Hindered Alcohols with 3-(2-Bromophenyl)acryloyl Chloride

Introduction

The formation of ester linkages involving sterically hindered alcohols presents a significant challenge in organic synthesis, often hampered by slow reaction rates and low yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of hindered secondary and tertiary alcohols utilizing the reactive acylating agent, 3-(2-Bromophenyl)acryloyl chloride.

The strategic incorporation of the 3-(2-bromophenyl)acryloyl moiety can be of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the ortho-bromo substituent and the conjugated acryloyl system. This guide will detail the synthesis of the requisite acyl chloride from its corresponding carboxylic acid, followed by robust protocols for its application in the esterification of challenging alcohol substrates. Methodologies leveraging the catalytic prowess of 4-(dimethylamino)pyridine (DMAP) will be a central focus, with explanations grounded in established mechanistic principles.

Core Concepts: Overcoming Steric Hindrance in Esterification

Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can impede the approach of reactants to a reactive site. In the context of esterification, bulky substituents on either the alcohol or the acylating agent can significantly slow down or even prevent the reaction.

Several strategies have been developed to overcome this challenge:

-

Use of Highly Reactive Acylating Agents: Acyl chlorides, such as 3-(2-Bromophenyl)acryloyl chloride, are significantly more reactive than their corresponding carboxylic acids, facilitating reactions with less nucleophilic, hindered alcohols. The electron-withdrawing inductive effect of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Catalysis: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. It operates by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the initial acyl chloride, accelerating the subsequent reaction with the hindered alcohol.

-

Stoichiometric Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically employed to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation and deactivation of the DMAP catalyst and the alcohol.

Synthesis of 3-(2-Bromophenyl)acryloyl chloride

The first critical step is the preparation of the acyl chloride from its corresponding carboxylic acid, 3-(2-Bromophenyl)acrylic acid. While the direct synthesis of this specific acid is not widely reported, it can be prepared through methods analogous to the synthesis of similar cinnamic acid derivatives, such as the Perkin reaction or Knoevenagel condensation, starting from 2-bromobenzaldehyde. A related synthesis of 3-(2-bromophenyl)propionic acid has been described in the patent literature, providing a potential route to a precursor.[1]

Once 3-(2-Bromophenyl)acrylic acid is obtained, it can be converted to the acyl chloride using standard chlorinating agents. Oxalyl chloride is often preferred for its mild reaction conditions and the generation of gaseous byproducts that are easily removed.[2][3][4][5]

Protocol 1: Synthesis of 3-(2-Bromophenyl)acryloyl chloride using Oxalyl Chloride

This protocol describes a general method for the synthesis of an acryloyl chloride from the corresponding acrylic acid.

Materials:

-

3-(2-Bromophenyl)acrylic acid

-

Oxalyl chloride (2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Gas trap (to neutralize HCl and CO byproducts)

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-Bromophenyl)acrylic acid.

-

Add anhydrous DCM to dissolve the acid.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (2 equivalents) dropwise to the stirred solution. Vigorous gas evolution (HCl and CO) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.

-

Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 3-(2-Bromophenyl)acryloyl chloride. This is often used directly in the next step without further purification.

Safety Note: Acyl chlorides are corrosive and react violently with water.[6] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10][11]

Esterification of Hindered Alcohols

The following protocols detail the esterification of hindered secondary and tertiary alcohols using the in-situ generated or isolated 3-(2-Bromophenyl)acryloyl chloride.

Protocol 2: DMAP-Catalyzed Esterification of a Hindered Secondary Alcohol

This protocol is suitable for the esterification of sterically demanding secondary alcohols.

Materials:

-

Hindered secondary alcohol (e.g., menthol, borneol) (1 equivalent)

-

3-(2-Bromophenyl)acryloyl chloride (1.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Triethylamine (TEA) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Nitrogen or argon atmosphere

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered secondary alcohol and DMAP in anhydrous DCM.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-(2-Bromophenyl)acryloyl chloride in anhydrous DCM to the stirred alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 3: Enhanced Protocol for Esterification of Tertiary Alcohols

Tertiary alcohols are notoriously difficult to esterify due to severe steric hindrance. This protocol employs a higher loading of the catalyst and base to drive the reaction to completion.

Materials:

-

Hindered tertiary alcohol (e.g., tert-butanol, adamantanol) (1 equivalent)

-

3-(2-Bromophenyl)acryloyl chloride (1.5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.5 - 1 equivalent)

-

Triethylamine (TEA) (2-3 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer

-

Nitrogen or argon atmosphere

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered tertiary alcohol and DMAP in the chosen anhydrous solvent.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of 3-(2-Bromophenyl)acryloyl chloride in the same anhydrous solvent.

-

Allow the reaction to slowly warm to room temperature and then gently heat to reflux (if using a higher boiling point solvent like THF) for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous work-up as described in Protocol 2.

-

Purify the crude product by column chromatography.

Data Presentation and Characterization

The success of the synthesis and esterification reactions should be confirmed by standard analytical techniques.

Table 1: Expected Spectroscopic Data for a Representative Product

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Representative Ester | Signals for the alcohol moiety, aromatic protons (multiplet, ~7.2-7.8), vinyl protons (doublets, ~6.5 and ~7.9, J ≈ 16 Hz), and the ester carbonyl (~1720). | Signals for the alcohol moiety, aromatic carbons, vinyl carbons, and the ester carbonyl carbon (~165). | C=O stretch (~1720), C=C stretch (~1630), C-O stretch (~1150-1250). |

Note: The exact chemical shifts will vary depending on the specific hindered alcohol used.

Experimental Workflow and Mechanistic Insights

The following diagrams illustrate the key steps in the synthesis and esterification process.

Workflow for Ester Synthesis

Caption: Overall workflow for the synthesis of hindered esters.

Mechanism of DMAP Catalysis

The catalytic cycle of DMAP is crucial for the success of this reaction.

Caption: Catalytic cycle of DMAP in the esterification reaction.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Insufficiently reactive acyl chloride.- Steric hindrance is too great.- Inactive catalyst. | - Confirm the formation of the acyl chloride before proceeding.- Increase reaction temperature and/or time.- Increase the loading of DMAP and TEA.- Use fresh, high-purity DMAP. |

| Formation of side products | - Presence of water leading to hydrolysis of the acyl chloride.- Polymerization of the acryloyl moiety. | - Ensure all glassware and solvents are scrupulously dry.- Perform the reaction under an inert atmosphere.- Consider adding a radical inhibitor (e.g., hydroquinone) if polymerization is suspected. |

| Difficult purification | - Excess reagents or byproducts co-eluting with the product. | - Ensure the aqueous work-up is thorough to remove most of the water-soluble impurities.- Optimize the solvent system for column chromatography. |

Conclusion

The esterification of hindered alcohols with 3-(2-Bromophenyl)acryloyl chloride is a feasible and valuable transformation for the synthesis of novel molecules. The use of a highly reactive acyl chloride in conjunction with a potent nucleophilic catalyst like DMAP provides a robust strategy to overcome the steric challenges posed by bulky substrates. The protocols outlined in this application note, along with the mechanistic insights and troubleshooting guide, are intended to empower researchers to successfully employ this methodology in their synthetic endeavors. Careful attention to anhydrous conditions and appropriate safety measures are paramount for achieving high yields and ensuring a safe laboratory practice.

References

-

Movsisyan, M., Heugebaert, T., De Vreese, R., & Stevens, C. V. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1937-1943. [Link]

-

Movsisyan, M., Heugebaert, T., De Vreese, R., & Stevens, C. V. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ResearchGate. [Link]

-

Movsisyan, M., Heugebaert, T., De Vreese, R., & Stevens, C. V. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]

-

Massah, A. R., Kalbasi, R. J., Khalifesoltani, M., & Kordesofla, F. M. (2015). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

-

Direktor, D., & Effenberger, R. (1985). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Part II: Phenyl acrylates from 3-chloropropionyl chloride. ResearchGate. [Link]

-

VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. [Link]

- Oriyama, T. (n.d.). Acylation of Alcohols and Amines. In Science of Synthesis. Thieme.

-

Direktor, D., & Effenberger, R. (1985). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

-

SynArchive. (n.d.). Yamaguchi Esterification. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

-

IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2). [Link]

-

Reddit. (2016, January 3). Add DMAP to esterification between acyl chloride and alcohol? [Online forum post]. r/chemistry. [Link]

-

Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]

-

Held, I. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies [Doctoral dissertation, Radboud University Nijmegen]. [Link]

-

Beilstein Journals. (n.d.). Additional experimental data. [Link]

-

Oreate AI Blog. (2026, February 6). Beyond Acetic Anhydride: Exploring Alternatives for Acylation. [Link]

-

Organic Chemistry Portal. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]

- Al-Zoubi, W., & Al-Hamarsheh, M. (2025).

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. [Link]

-

Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. [Link]

- Google Patents. (n.d.). CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

-

PubChem. (n.d.). (E)-3-bromo-acryloyl chloride. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. PMC. [Link]

-

Chemistry Steps. (2025, October 7). Preparation of Esters. [Link]

-

Anderson, K. W., et al. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]

-

Reddit. (2025, February 12). Reaction Help. [Online forum post]. r/OrganicChemistry. [Link]

-

ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

-

Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. [Link]

-

PubChem. (n.d.). 3-(2-bromophenyl)propanoyl chloride. [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

-

PubMed. (n.d.). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. [Link]

- Google Patents. (n.d.).

-

Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 3. [Link]

Sources

- 1. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 6. (E)-3-bromo-acryloyl chloride | C3H2BrClO | CID 13250154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. aaronchem.com [aaronchem.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. vandemark.com [vandemark.com]

Friedel-Crafts Acylation of Aromatic Compounds Using 3-(2-Bromophenyl)acryloyl Chloride: An In-Depth Technical Guide

This guide provides a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of aromatic compounds utilizing 3-(2-bromophenyl)acryloyl chloride. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of specialized chalcone derivatives. The resulting products, substituted chalcones, are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chalcones and the Friedel-Crafts Acylation Approach

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of naturally occurring compounds that serve as precursors for flavonoids and isoflavonoids.[3][6] Their versatile chemical structure allows for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][2][3][4] The ability to synthesize a diverse library of chalcone derivatives is therefore a critical endeavor in the quest for novel therapeutic agents.[1][2]

The Friedel-Crafts acylation is a powerful and reliable method for introducing an acyl group onto an aromatic ring.[7][8][9][10] This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid, offers a direct route to aryl ketones.[7][9][11] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further substitution, thus preventing polyacylation.[7][12] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the rearrangements that can plague Friedel-Crafts alkylations.[7]

The use of 3-(2-bromophenyl)acryloyl chloride as the acylating agent allows for the introduction of a synthetically versatile bromophenyl group. The bromine atom can serve as a handle for subsequent cross-coupling reactions, enabling further structural diversification of the chalcone scaffold.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3-(2-bromophenyl)acryloyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[7][13] This is the active electrophile in the reaction.

-

Electrophilic Attack: The π-electron system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[7]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[11]

Figure 1: General mechanism of Friedel-Crafts acylation.

Causality Behind Experimental Choices:

-

Choice of Lewis Acid: Aluminum chloride is a strong and effective Lewis acid for this reaction. However, its moisture sensitivity requires anhydrous reaction conditions. Other Lewis acids like ferric chloride (FeCl₃) can also be employed.[8]

-

Solvent Selection: A non-polar, aprotic solvent that does not react with the Lewis acid is crucial. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common choices as they are good solvents for the reactants and do not complex strongly with the catalyst.

-

Temperature Control: The initial formation of the acylium ion complex can be exothermic.[14] Therefore, the reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature to ensure controlled reaction progress and minimize side reactions.

-

Substrate Reactivity: The aromatic substrate must not contain strongly deactivating groups, as these can render the ring too electron-poor to react. Conversely, aromatic rings with strongly activating groups that can coordinate with the Lewis acid, such as amines (NH₂, NHR, NR₂) and alcohols, are also problematic.[15]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 3-(2-bromophenyl)acryloyl chloride and its subsequent use in the Friedel-Crafts acylation of a representative aromatic compound.

Synthesis of 3-(2-Bromophenyl)acryloyl Chloride

The acyl chloride is typically prepared from the corresponding carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[16][17]

Materials and Equipment:

-

3-(2-Bromophenyl)acrylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser and a drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Protocol:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-bromophenyl)acrylic acid in anhydrous dichloromethane.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the solution at room temperature with stirring. The reaction will likely evolve HCl gas, which should be vented through a proper scrubbing system.[16]

-

After the initial gas evolution subsides, heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.

-

Allow the reaction to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(2-bromophenyl)acryloyl chloride is often used directly in the next step without further purification.

Figure 2: Workflow for the synthesis of 3-(2-bromophenyl)acryloyl chloride.

Friedel-Crafts Acylation of an Aromatic Compound

The following is a general protocol for the acylation of an aromatic substrate like toluene. The stoichiometry and reaction times may need to be optimized for different substrates.

Materials and Equipment:

-

3-(2-Bromophenyl)acryloyl chloride

-

Aromatic substrate (e.g., toluene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware for workup and purification

Protocol:

-

Set up a dry three-neck round-bottom flask under an inert atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve 3-(2-bromophenyl)acryloyl chloride (1 equivalent) and the aromatic substrate (1 - 1.2 equivalents) in anhydrous dichloromethane.

-

Transfer the solution of the acyl chloride and aromatic substrate to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0 °C.[14]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

Data Presentation and Expected Outcomes

The success of the Friedel-Crafts acylation can be monitored by Thin Layer Chromatography (TLC), and the final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Aromatic Substrate | Expected Product | Typical Yield Range | Key Spectroscopic Features |

| Benzene | 1-(2-Bromophenyl)-3-phenylprop-2-en-1-one | 70-85% | Signals for the α,β-unsaturated ketone system in ¹H and ¹³C NMR. |

| Toluene | 1-(2-Bromophenyl)-3-(p-tolyl)prop-2-en-1-one | 75-90% | Additional singlet for the methyl group in ¹H NMR. |

| Anisole | 1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 80-95% | Singlet for the methoxy group in ¹H NMR. |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. The Lewis acid is highly sensitive to moisture.

-

Inactive Catalyst: Use freshly opened or properly stored anhydrous aluminum chloride.

-

Deactivated Substrate: If the aromatic substrate is too electron-poor, consider using a more reactive derivative or a stronger Lewis acid system.

-

-

Side Reactions:

-

Polyacylation: While less common in acylation, using a large excess of the acylating agent can lead to multiple substitutions, especially with highly activated aromatic rings.[12]

-

Intramolecular Reactions: In some cases, intramolecular Friedel-Crafts reactions can occur if the substrate has a suitable chain that can cyclize.[7]

-

-

Purification Challenges:

-

Residual Aluminum Salts: The aqueous workup with acid is crucial to remove all aluminum salts, which can otherwise complicate purification.

-

Product Isomers: For substituted aromatic substrates, a mixture of ortho, meta, and para isomers may be formed. The product distribution will depend on the directing effects of the substituent.[10] Column chromatography is usually effective for separating these isomers.

-

References

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.

- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.

- Exploring Chemistry And Applications Of Chalcones: A Comprehensive Review - IJCRT.org.

- Friedel-Crafts Acylation - Chemistry Steps.

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC. Available at:[Link]

- Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities.

-

Chalcone synthesis via Friedel–Crafts acylation - ResearchGate. Available at:[Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at:[Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at:[Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at:[Link]

-

Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed. Available at:[Link]

-

Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. Available at:[Link]

-

New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. Available at:[Link]

-

Review on Synthesis of Chalcone and its Derivatives with their Biological Activities - ijarsct. Available at:[Link]

-

Ch12: Friedel-Crafts acylation - University of Calgary. Available at:[Link]

-

Friedel–Crafts Acylation (AQA A Level Chemistry) - Revision Notes, Past Papers & Exam Questions. Available at:[Link]

-

Intramolecular Friedel–Crafts Alkylation of Chalcone Epoxides Using Indium(III) Chloride as an Efficient Catalyst. Available at:[Link]

-

Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca. Available at:[Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at:[Link]

-

Experiment 1: Friedel-Crafts Acylation. Available at:[Link]

-

How do I synthesize acryloyl chloride? - ResearchGate. Available at:[Link]

-

Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene. a - ResearchGate. Available at:[Link]

-

Table 1 from Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Available at:[Link]

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed. Available at:[Link]

-

Friedel–Crafts reaction - Wikipedia. Available at:[Link]

-

Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives - Organic Chemistry Portal. Available at:[Link]

-

Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System | Scilit. Available at:[Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. ijcrt.org [ijcrt.org]

- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajprd.com [ajprd.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. savemyexams.com [savemyexams.com]

- 11. byjus.com [byjus.com]